3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
Trifluoromethylpyridines (TFMPs) and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMPs typically contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMPs often involve the exchange of chlorine and fluorine atoms, or the assembly of the pyridine ring from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
The physical and chemical properties of TFMPs are largely determined by the presence of the fluorine atom and the pyridine moiety in their structure .Scientific Research Applications
Organic Synthesis and Chemical Properties
Reductive Condensation : Trichloromethylarenes, including compounds structurally related to 3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine, can undergo reductive condensation with hydroxylamine and hydrazines in pyridine. This process leads to the formation of nitriles or 3,5-diaryl-1,2,4-oxadiazoles as final products, demonstrating the versatility of these compounds in organic synthesis (Belen’kii, Brokhovetskii, & Krayushkin, 1991).
Synthesis of Antitumor Agents : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been synthesized and evaluated for their potential medical applications. These compounds have shown in vitro anti-cancer activity against a panel of cell lines, highlighting their potential as antitumor agents. This includes the exploration of structure-activity relationships to enhance biological activities (Maftei et al., 2016).
Material Science
- Optical Properties : The synthesis of pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives has been achieved. These compounds exhibit interesting optical properties, such as blue fluorescence in dilute solutions, which could have applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) (Yang et al., 2011).
Bioactive Molecule Discovery
- Anticancer Activity : The discovery and structure-activity relationship study of a series of 3-aryl-5-aryl-1,2,4-oxadiazoles have identified compounds as novel apoptosis inducers with potential as anticancer agents. This research demonstrates the utility of these compounds in drug discovery, particularly for targeting cancer cells (Zhang et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trichloromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl4F3N3O/c10-4-1-3(9(14,15)16)2-17-5(4)6-18-7(20-19-6)8(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKAMYAGZQXQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NOC(=N2)C(Cl)(Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl4F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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